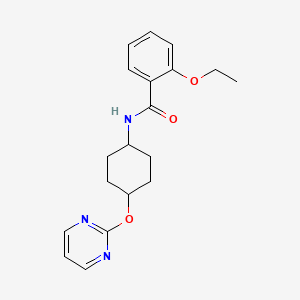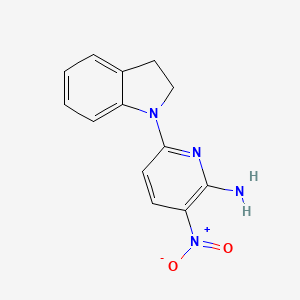![molecular formula C31H32N4O6 B2899153 ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 931731-74-7](/img/no-structure.png)
ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone ring and the benzylamine group could potentially give this compound interesting structural properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. For example, the ethyl ester could undergo hydrolysis to form a carboxylic acid and an alcohol. The benzylamine group could participate in reactions typical of amines, such as acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the ethyl ester could make this compound more lipophilic, which could influence its solubility and reactivity .Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 4-aminobenzoic acid with ethyl 2-bromoacetate to form ethyl 4-(bromoacetyl)aminobenzoate. This intermediate is then reacted with 3-(4-aminobutyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid to form ethyl 4-({[3-{4-[(4-bromoethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate. The bromoethyl group is then substituted with a methylbenzylamine group using sodium hydride and 4-methylbenzylamine to form ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate.", "Starting Materials": [ "4-aminobenzoic acid", "ethyl 2-bromoacetate", "3-(4-aminobutyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid", "sodium hydride", "4-methylbenzylamine" ], "Reaction": [ "Condensation of 4-aminobenzoic acid with ethyl 2-bromoacetate to form ethyl 4-(bromoacetyl)aminobenzoate", "Reaction of ethyl 4-(bromoacetyl)aminobenzoate with 3-(4-aminobutyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid to form ethyl 4-({[3-{4-[(4-bromoethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate", "Substitution of the bromoethyl group with a methylbenzylamine group using sodium hydride and 4-methylbenzylamine to form ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate" ] } | |
Numéro CAS |
931731-74-7 |
Formule moléculaire |
C31H32N4O6 |
Poids moléculaire |
556.619 |
Nom IUPAC |
ethyl 4-[[2-[3-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C31H32N4O6/c1-3-41-30(39)23-14-16-24(17-15-23)33-28(37)20-35-26-8-5-4-7-25(26)29(38)34(31(35)40)18-6-9-27(36)32-19-22-12-10-21(2)11-13-22/h4-5,7-8,10-17H,3,6,9,18-20H2,1-2H3,(H,32,36)(H,33,37) |
Clé InChI |
ZFPDZBMLWRXYEQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2899074.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide](/img/structure/B2899075.png)
![5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2899077.png)
![Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2899078.png)



![4-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2899087.png)

![3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2899091.png)

![4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2899093.png)